6-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This particular compound is characterized by the presence of an ethoxy group at the 6th position, a methyl group at the 3rd position, and a carboxylic acid group at the 2nd position of the benzofuran ring
Preparation Methods
The synthesis of 6-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often utilize transition-metal catalysis for the cyclization of aryl acetylenes . These methods provide efficient and scalable routes for the synthesis of benzofuran derivatives.
Chemical Reactions Analysis
6-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed cross-coupling reactions with aryl halides can yield biaryl compounds .
Scientific Research Applications
In chemistry, it serves as a building block for the synthesis of more complex benzofuran derivatives . In biology and medicine, benzofuran derivatives have shown promising antimicrobial, anti-tumor, and anti-viral activities . These compounds are also being explored for their potential use in the treatment of skin diseases such as cancer and psoriasis . In the industrial sector, benzofuran derivatives are used as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 6-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with various enzymes and receptors, leading to their biological effects . For example, some benzofuran derivatives have been shown to inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways involved may vary depending on the specific benzofuran derivative and its application.
Comparison with Similar Compounds
6-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid can be compared with other similar compounds, such as 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid and 3-methylbenzofuran-2-carboxylic acid . These compounds share a similar benzofuran core structure but differ in the substituents attached to the benzofuran ring. The presence of different substituents can significantly influence the biological activity and chemical reactivity of these compounds. For instance, the ethoxy group in this compound may enhance its solubility and bioavailability compared to its methoxy counterpart .
Properties
Molecular Formula |
C12H12O4 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
6-ethoxy-3-methyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c1-3-15-8-4-5-9-7(2)11(12(13)14)16-10(9)6-8/h4-6H,3H2,1-2H3,(H,13,14) |
InChI Key |
OOEBBGKHPMIOJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=C(O2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.